Ethanethioamide, N-(2,5-dichlorophenyl)-
CAS No.: 62248-07-1
Cat. No.: VC19470266
Molecular Formula: C8H7Cl2NS
Molecular Weight: 220.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62248-07-1 |
---|---|
Molecular Formula | C8H7Cl2NS |
Molecular Weight | 220.12 g/mol |
IUPAC Name | N-(2,5-dichlorophenyl)ethanethioamide |
Standard InChI | InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |
Standard InChI Key | TYQPKIFRGUPNQP-UHFFFAOYSA-N |
Canonical SMILES | CC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-(2,5-dichlorophenyl)ethanethioamide consists of a thioamide group () attached to a 2,5-dichlorophenyl moiety. The chlorine substituents at the 2- and 5-positions create a distinct electronic environment, influencing the compound’s reactivity and interaction with biological targets. Key molecular parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 220.12 g/mol |
Chlorine Substitution Pattern | 2,5-dichloro |
Key Functional Groups | Thioamide, Dichlorophenyl |
The positioning of chlorine atoms significantly differentiates this compound from its isomers, such as the 2,4-dichloro analog (CAS 883946-62-1) . For instance, the 2,5-substitution pattern may reduce steric hindrance compared to ortho-substituted analogs, potentially enhancing its ability to participate in hydrogen bonding or π-π stacking interactions .
Synthesis Methodologies
Condensation-Based Approaches
Patent literature reveals that dichlorophenyl-containing thioamides are often synthesized via condensation reactions. A representative method involves reacting 2,5-dichlorophenylacetone with thiourea in the presence of acidic catalysts. For example, Winter et al. demonstrated that photochemical mediation can enhance cyclization yields in similar systems . While their work focused on 2,3-dichlorophenyl derivatives, the methodology is adaptable:
Yields for such reactions typically range from 40% to 72%, depending on solvent choice and reaction time .
Alternative Pathways
Vyas et al. described a copper cyanide-mediated synthesis for dichlorophenyl thioamides, wherein 2,5-dichlorobenzonitrile is treated with ethylamine and sulfur sources under reflux . This method avoids harsh acidic conditions, making it suitable for sensitive substrates:
Chemical Properties and Reactivity
Solubility and Stability
N-(2,5-Dichlorophenyl)ethanethioamide is sparingly soluble in polar solvents like water but exhibits moderate solubility in ethanol and dimethylformamide (DMF). Its stability under acidic conditions is comparable to other thioamides, though the electron-withdrawing chlorine substituents may accelerate hydrolysis in basic media .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1250–1300 cm (C=S stretch) and 750–800 cm (C-Cl stretch) .
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NMR: NMR signals for the phenyl protons appear as a doublet of doublets ( 7.3–7.5 ppm), while the thioamide NH group resonates at 9.1–9.3 ppm (broad singlet) .
Comparative Analysis with Structural Analogs
The biological and chemical profiles of dichlorophenyl thioamides vary significantly with substitution patterns. The table below contrasts N-(2,5-dichlorophenyl)ethanethioamide with its 2,4-dichloro counterpart:
The reduced lipophilicity of the 2,5-isomer may enhance aqueous solubility, potentially improving bioavailability in pharmacological contexts .
Challenges and Future Directions
Current limitations include the lack of targeted toxicity studies and scalable synthesis protocols. Future research should prioritize:
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Optimized Synthetic Routes: Exploring microwave-assisted or flow chemistry to improve yields.
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In Silico Modeling: Predicting interaction profiles with biological targets like DHFR or kinase enzymes.
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In Vivo Testing: Evaluating pharmacokinetics and acute toxicity in model organisms.
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